molecular formula C12H21NO2Si B12060054 tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate CAS No. 75400-57-6

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate

Cat. No.: B12060054
CAS No.: 75400-57-6
M. Wt: 239.39 g/mol
InChI Key: GRYWMWZQJYZJAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is an organic compound that features a tert-butyl group, a trimethylsilyl group, and a pyrrole ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents. The tert-butyl and trimethylsilyl groups can influence the reactivity of the pyrrole ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(trimethylsilyl)-1H-imidazole-1-carboxylate
  • tert-Butyl 2-(trimethylsilyl)-1H-thiazole-1-carboxylate

Uniqueness

tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is unique due to the combination of the tert-butyl and trimethylsilyl groups with the pyrrole ring. This combination imparts specific reactivity patterns and stability, making it valuable in various chemical transformations .

Properties

CAS No.

75400-57-6

Molecular Formula

C12H21NO2Si

Molecular Weight

239.39 g/mol

IUPAC Name

tert-butyl 2-trimethylsilylpyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h7-9H,1-6H3

InChI Key

GRYWMWZQJYZJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)C

Origin of Product

United States

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